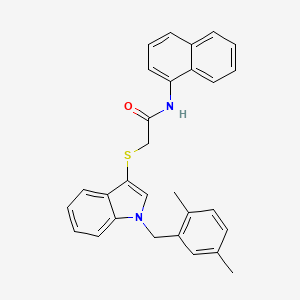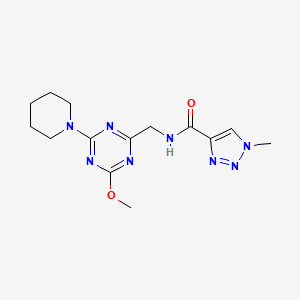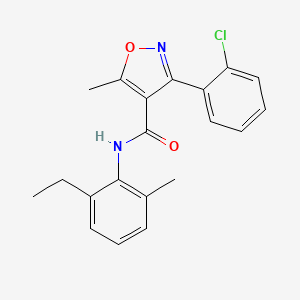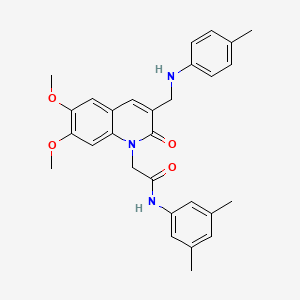![molecular formula C14H13BrN4O2 B2554340 5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899756-76-4](/img/structure/B2554340.png)
5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored in various studies. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one was achieved by hydrolysis and subsequent reaction with acetic anhydride, followed by reactions with different reagents to afford corresponding pyrazolo[3,4-d]pyrimidin-4-ones . Another study reported the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids as catalysts, which provided high yields . Additionally, a palladium-catalyzed C-C coupling was a key step in the synthesis of pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514 .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on this bicyclic system play a crucial role in determining the biological activity of these compounds. For example, the introduction of a 4-bromophenyl group and a hydroxyethyl side chain can significantly influence the compound's properties .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, which are essential for their functionalization and biological activity enhancement. These reactions include condensation with aromatic aldehydes , glycosylation reactions , and tandem aza-Wittig and annulation reactions . These transformations allow for the introduction of diverse substituents, which can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of a hydroxyethyl group may increase the solubility in polar solvents . The electronic properties of the substituents, such as the electron-withdrawing effect of a bromine atom, can also affect the reactivity of the compound .
Biological Activity Analysis
The biological activity of pyrazolo[3,4-d]pyrimidin-4-ones is a key area of interest. Compounds with this core structure have been tested for various biological activities, including anticancer , antiinflammatory , and antiviral activities . For example, some derivatives showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line , while others were devoid of ulcerogenic activity and showed antiinflammatory properties . Additionally, certain derivatives were potent adenosine deaminase inhibitors and showed efficacy in attenuating bowel inflammation in animal models .
Scientific Research Applications
Antimicrobial and Surface Coating Applications
One study explored the synthesis of heterocyclic compounds, including those related to the pyrazolo[3,4-d]pyrimidine derivatives, for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial effects against various microbial strains, suggesting their potential for surface coating applications to inhibit microbial growth. Additionally, the incorporation of these compounds slightly enhanced the physical and mechanical properties of the polyurethane varnish formulations, indicating their dual role as antimicrobial agents and enhancers of material properties (El‐Wahab et al., 2015).
Anti-inflammatory and Anticancer Agents
Research into the synthesis of novel pyrazolopyrimidines derivatives has shown that these compounds exhibit promising anti-inflammatory and anticancer activities. For instance, certain derivatives were identified to inhibit the 5-lipoxygenase enzyme, which plays a significant role in inflammation and cancer. These findings suggest that pyrazolopyrimidines derivatives could serve as potential therapeutic agents for treating inflammatory diseases and cancer (Rahmouni et al., 2016).
Antiviral Activity
Another area of application is the antiviral activity of pyrazolo[3,4-d]pyrimidine analogues. Certain compounds within this class have been synthesized and tested for their ability to inhibit the replication of retroviruses, including human immunodeficiency virus (HIV). These studies have identified compounds with marked antiretroviral activity, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives as antiviral agents (Saxena et al., 1990).
Corrosion Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their corrosion inhibition properties. Research indicates that these compounds can effectively inhibit the corrosion of C-steel surfaces in acidic environments. The study of their adsorption properties and corrosion inhibition performance suggests that pyrazolo[3,4-d]pyrimidine derivatives could be valuable in protecting metal surfaces against corrosion, providing a novel approach to corrosion prevention (Abdel Hameed et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and induces apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines have been shown to interact with various enzymes and proteins . For instance, they have been synthesized as novel CDK2 targeting compounds . CDK2 is a principal enzyme involved in cell division and survival .
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activity against various cell lines . They have been found to inhibit the growth of cell lines such as MCF-7, HCT-116, and HepG-2 .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c15-11-3-1-10(2-4-11)8-18-9-16-13-12(14(18)21)7-17-19(13)5-6-20/h1-4,7,9,20H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFKJJFBLAALSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)
![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)



![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)
![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
